3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS No.: 519050-46-5
Cat. No.: VC6367404
Molecular Formula: C18H12ClN3O2
Molecular Weight: 337.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 519050-46-5 |
|---|---|
| Molecular Formula | C18H12ClN3O2 |
| Molecular Weight | 337.76 |
| IUPAC Name | 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)14-7-2-3-8-15(14)19)18(23)21-13-6-4-5-12(9-13)10-20/h2-9H,1H3,(H,21,23) |
| Standard InChI Key | BUCUCXYWWOKADW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₈H₁₂ClN₃O₂, with a molecular weight of 337.76 g/mol. Its IUPAC name, 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide, reflects the substitution pattern:
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A 2-chlorophenyl group at position 3 of the oxazole ring.
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A methyl group at position 5.
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A carboxamide linkage at position 4, connected to a 3-cyanophenyl moiety .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 519050-46-5 | |
| Molecular Formula | C₁₈H₁₂ClN₃O₂ | |
| Molecular Weight | 337.76 g/mol | |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C#N | |
| InChIKey | BUCUCXYWWOKADW-UHFFFAOYSA-N | |
| Purity | ≥97% |
The SMILES notation and InChIKey provide unambiguous representations of its structure, critical for database searches and computational modeling.
Structural Analogues and Functional Groups
The compound’s design integrates three pharmacophoric elements:
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Chlorophenyl Group: Enhances lipid solubility and membrane permeability .
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Cyanophenyl Group: Acts as an electron-withdrawing substituent, potentially modulating electronic interactions with biological targets.
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Oxazole Core: A five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity .
Synthesis and Preparation
General Synthetic Pathways
Oxazole derivatives are typically synthesized via cyclization reactions or cross-coupling strategies . For this compound, key steps likely include:
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Oxazole Ring Formation: Cyclization of a β-ketoamide precursor with hydroxylamine under acidic conditions.
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Substituent Introduction:
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | NH₂OH·HCl, HCl, ethanol, reflux |
| 2 | Palladium-catalyzed coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
| 3 | Amide formation | EDC/HOBt, DCM, room temperature |
Challenges and Optimization
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Regioselectivity: Ensuring proper substitution at positions 3 and 5 of the oxazole ring requires precise stoichiometric control.
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Yield Improvement: Microwave-assisted synthesis or flow chemistry could enhance efficiency .
Physicochemical Properties
Solubility and Stability
While experimental data are unavailable, predictions based on structural analogues suggest:
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LogP: ~3.5 (moderate lipophilicity due to aromatic substituents).
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Aqueous Solubility: Likely low (<1 mg/mL), necessitating formulation with co-solvents .
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Stability: The oxazole ring is resistant to hydrolysis, but the cyanophenyl group may degrade under strong acidic/basic conditions.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).
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NMR:
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¹H NMR: A singlet for the methyl group (δ 2.4 ppm) and multiplets for aromatic protons.
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¹³C NMR: Signals at ~160 ppm (amide carbonyl) and ~115 ppm (cyano carbon).
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Biological Activities and Hypothesized Applications
Anti-inflammatory and Anticancer Properties
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COX-2 Inhibition: The carboxamide group could mimic arachidonic acid, inhibiting cyclooxygenase .
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Kinase Inhibition: Cyanophenyl groups in analogues have shown activity against tyrosine kinases .
Table 3: Comparative Bioactivity of Oxazole Analogues
| Compound | IC₅₀ (COX-2) | IC₅₀ (EGFR Kinase) | Source |
|---|---|---|---|
| Reference Oxazole A | 0.8 µM | 1.2 µM | |
| 3-(2-Chlorophenyl)-N-(3-cyanophenyl) derivative | Predicted: 1.5–2.0 µM | Predicted: 2.5–3.0 µM |
Research Gaps and Future Directions
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